3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
説明
3-Bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a structurally complex benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, a ketone at position 11, and a 3-bromobenzamide moiety at position 2.
特性
IUPAC Name |
3-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-6-8-20-18(10-13)25(2)22(27)17-12-16(7-9-19(17)28-20)24-21(26)14-4-3-5-15(23)11-14/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOPSPLBZXLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to 3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibit promising anticancer properties. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through specific molecular pathways.
Antimicrobial Properties
Studies have demonstrated that compounds in this class possess antimicrobial activities. The incorporation of bromine and other substituents enhances their ability to disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for developing new antibiotics.
Neuroprotective Effects
Preliminary investigations suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Chemical Synthesis Applications
The synthesis of 3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Dibenzo-Oxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of bromine is performed using brominating agents under controlled conditions to ensure selectivity.
- Final Coupling Reactions : The final product is obtained through coupling with benzamide derivatives.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of oxazepine derivatives. The findings indicated that specific modifications on the dibenzo[b,f][1,4]oxazepine scaffold significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .
Case Study 2: Antimicrobial Activity
Research conducted by Desmond et al. (2020) demonstrated that compounds similar to 3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibited significant antibacterial activity against Staphylococcus aureus. The study suggested that the bromine substitution plays a crucial role in enhancing the compound's interaction with bacterial targets .
類似化合物との比較
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Table 1: Structural and Analytical Comparison
Key Observations
Core Structure Differences :
- Dibenzo[b,f][1,4]oxazepine (target compound) contains an oxygen atom in the seven-membered ring, whereas dibenzo[b,f][1,4]thiazepine analogs (e.g., compounds in ) feature sulfur. This substitution alters electronic properties and binding affinity to targets like dopamine receptors .
- Urea-linked derivatives (e.g., SR-4995 ) exhibit distinct pharmacokinetic profiles compared to benzamide analogs due to enhanced hydrogen-bonding capacity.
Substituent Effects :
- Methyl/Ethyl Groups : Methyl at position 10 (target compound) vs. ethyl in compound impacts steric hindrance and metabolic stability. Ethyl-substituted analogs show higher lipophilicity but reduced solubility .
- Bromine vs. Methoxy/Fluoro : The 3-bromo group in the target compound may enhance halogen bonding in receptor pockets, whereas 4-methoxy or 4-fluoro substituents (e.g., ) improve membrane permeability.
Synthesis and Characterization :
- The target compound’s benzamide moiety likely follows coupling protocols similar to ’s General Protocol A (EDC/DMAP-mediated amidation) .
- Thiazepine derivatives (e.g., ) are synthesized via oxidation with H₂O₂ in acetic acid, yielding sulfoxide byproducts. In contrast, oxazepine derivatives require milder conditions due to oxygen’s lower reactivity .
Biological Relevance :
- Thiazepine sulfoxides (e.g., compound 10b ) show enhanced selectivity for D2 dopamine receptors over D4, attributed to sulfoxide-induced conformational changes .
- Urea derivatives like SR-4995 regulate lipolysis via ABHD5 interaction, a mechanism distinct from benzamide-based compounds .
Table 2: Pharmacological Comparison
Research Implications
The target compound’s unique 3-bromo and dimethyl substituents position it as a candidate for optimizing receptor binding kinetics and metabolic stability. Future studies should:
Q & A
Q. What are the recommended spectroscopic techniques for structural characterization of this compound?
Methodological Answer:
- 1H and 13C NMR spectroscopy should be employed to confirm the aromatic proton environments and substituent positions. For example, in analogous dibenzooxazepine derivatives, distinct singlet peaks for methyl groups (e.g., δ ~2.3 ppm) and deshielded protons near electron-withdrawing groups (e.g., δ ~7.5–8.0 ppm) are critical .
- High-resolution mass spectrometry (HRMS) is essential to verify molecular weight and bromine isotope patterns. Evidence from similar compounds shows mass accuracy within ±0.001 Da is achievable using electrospray ionization (ESI) .
- Infrared (IR) spectroscopy can identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
Q. How can researchers optimize synthetic yield for this compound?
Methodological Answer:
- Use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs can reduce the number of trials by 50% while identifying critical factors like reaction time and stoichiometry .
- Column chromatography (e.g., silica gel with gradients of PE:EtOAc) is effective for purification, as demonstrated in a related synthesis achieving 25% yield after optimization .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV-active visualization to minimize byproduct formation .
Q. What are the best practices for assessing solubility and stability in preclinical studies?
Methodological Answer:
- Perform pH-dependent solubility assays using buffers (pH 1.2–7.4) and quantify via HPLC-UV. For stability, conduct accelerated degradation studies under heat (40–60°C) and light (ICH Q1B guidelines) .
- Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions, which is critical for bioavailability predictions .
Advanced Research Questions
Q. How can computational methods elucidate the electronic effects of the bromo substituent on reactivity?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron density distributions and frontier molecular orbitals. This approach has been used to explain regioselectivity in dibenzooxazepine analogs .
- Reaction pathway simulations using software like Gaussian or ORCA can predict activation energies for key steps (e.g., amide bond formation or oxidative cyclization) .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Conduct meta-analysis of published datasets, controlling for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa), assay type (e.g., kinase inhibition vs. cytotoxicity), and compound purity (>95% by HPLC) .
- Use Bayesian statistical models to quantify uncertainty and identify outliers in dose-response curves .
Q. How to design a study on the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Employ in vitro microsomal assays with human liver microsomes (HLMs) and LC-MS/MS to monitor metabolite formation (e.g., demethylation or hydroxylation). Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
- Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to CYP450 isoforms, prioritizing isoforms with the lowest binding energies for experimental validation .
Key Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
